molecular formula C17H26Cl2N4O2 B13975088 tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate

tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B13975088
M. Wt: 389.3 g/mol
InChI Key: ZAQLKUIEVBZWKF-UHFFFAOYSA-N
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Description

tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C15H22Cl2N4O2 and a molecular weight of 361.27 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring, a dichloropyrimidine moiety, and a tert-butyl ester group.

Preparation Methods

The synthesis of tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.

Chemical Reactions Analysis

tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the tert-butyl ester group can influence its solubility and stability .

Comparison with Similar Compounds

tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:

  • tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate
  • tert-Butyl 4-[(2-amino-5-methylphenyl)amino]piperidine-1-carboxylate
  • tert-Butyl (2S)-2-({(2,4-dichloropyrimidin-5-yl)methylamino}methyl)piperidine-1-carboxylate

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the dichloropyrimidine moiety and the piperidine ring in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H26Cl2N4O2

Molecular Weight

389.3 g/mol

IUPAC Name

tert-butyl 2-[[(2,4-dichloropyrimidin-5-yl)methyl-methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26Cl2N4O2/c1-17(2,3)25-16(24)23-8-6-5-7-13(23)11-22(4)10-12-9-20-15(19)21-14(12)18/h9,13H,5-8,10-11H2,1-4H3

InChI Key

ZAQLKUIEVBZWKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN(C)CC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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